molecular formula C11H7FN4OS B14213667 N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide CAS No. 761450-22-0

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide

Cat. No.: B14213667
CAS No.: 761450-22-0
M. Wt: 262.27 g/mol
InChI Key: JXQJSFQJHLDHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and imidazole moieties in the structure of this compound suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with imidazole-1-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve maximum yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide stands out due to its unique combination of benzothiazole and imidazole moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

761450-22-0

Molecular Formula

C11H7FN4OS

Molecular Weight

262.27 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)imidazole-1-carboxamide

InChI

InChI=1S/C11H7FN4OS/c12-7-1-2-8-9(5-7)18-10(14-8)15-11(17)16-4-3-13-6-16/h1-6H,(H,14,15,17)

InChI Key

JXQJSFQJHLDHCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.